molecular formula C23H24N4O4S2 B2673799 N-(4-acetamidophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide CAS No. 1207027-86-8

N-(4-acetamidophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

Cat. No.: B2673799
CAS No.: 1207027-86-8
M. Wt: 484.59
InChI Key: XUJRJLZFWNRSAK-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and an acetamidophenyl group. It has been studied for its potential as a selective inhibitor of certain enzymes, making it a candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Introduction of the Piperazine Moiety: The piperazine group is introduced through a nucleophilic substitution reaction, where a halogenated thiophene derivative reacts with phenylpiperazine.

    Attachment of the Acetamidophenyl Group: The final step involves the acylation of the piperazine-thiophene intermediate with 4-acetamidobenzoic acid under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetamidophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide has been explored for several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated as a potential drug candidate for its enzyme inhibitory properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. It acts as a reversible inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific enzyme being inhibited.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetamidophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a selective enzyme inhibitor sets it apart from other similar compounds.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S2/c1-17(28)24-18-7-9-19(10-8-18)25-23(29)22-21(11-16-32-22)33(30,31)27-14-12-26(13-15-27)20-5-3-2-4-6-20/h2-11,16H,12-15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJRJLZFWNRSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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